BenchChemオンラインストアへようこそ!

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Proteasome Inhibition Multiple Myeloma Nonpeptidic Inhibitors

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide (CAS 872843-79-3) is a synthetic small molecule belonging to the indol-3-yl-oxoacetamide class. It features an indole core substituted at the N1 position with a diethylamino-oxoethyl group and at the C3 position with an N-isopropyl-oxoacetamide moiety (MF: C19H25N3O3, MW: 343.43 g/mol).

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 872843-79-3
Cat. No. B2666413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
CAS872843-79-3
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)C
InChIInChI=1S/C19H25N3O3/c1-5-21(6-2)17(23)12-22-11-15(14-9-7-8-10-16(14)22)18(24)19(25)20-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,20,25)
InChIKeyMFBFDFDOICAEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide (CAS 872843-79-3): A Structurally Distinct Indol-3-yl-Oxoacetamide


2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide (CAS 872843-79-3) is a synthetic small molecule belonging to the indol-3-yl-oxoacetamide class [1]. It features an indole core substituted at the N1 position with a diethylamino-oxoethyl group and at the C3 position with an N-isopropyl-oxoacetamide moiety (MF: C19H25N3O3, MW: 343.43 g/mol) . No primary research publications or patents directly study this specific compound. The closest structurally characterized analog is ZINC09518833 (CAS 893983-51-2), which replaces the N-isopropyl group with an N-(2,3-dihydro-1,4-benzodioxin-6-yl) group and has confirmed activity as a nonpeptidic proteasome inhibitor (IC50 = 12.4 µM) [1]. This guide assembles the limited available quantitative evidence from in-class analogs to support scientific selection.

Why Generic Indol-3-yl-Oxoacetamides Cannot Substitute for CAS 872843-79-3 in Proteasome-Targeted Research


Within the indol-3-yl-oxoacetamide family, small changes to the amide substituent at the C3 position profoundly alter biological target engagement. The closest available evidence comes from ZINC09518833 (CAS 893983-51-2), a direct structural analog differing only in its C3 amide substituent, which is a confirmed proteasome inhibitor (IC50 = 12.4 µM) [1]. Another series of indolyl oxoacetamides (8a-8d) were optimized for pancreatic lipase inhibition, with compound 8d achieving an IC50 of 4.53 µM, while the unsubstituted or differently substituted analogs in the same series showed markedly reduced or no activity [2]. The N1-diethylamino-oxoethyl group present in CAS 872843-79-3 is expected to modulate electronic properties and hydrogen-bonding capacity at the proteasome's primed and nonprimed binding sites, based on the binding mode of ZINC09518833 [1]. Simple interchange with analogs lacking this N1 substitution (e.g., CAS 55654-70-1) or with different C3 amides risks loss of target binding or acquisition of off-target pancreatic lipase activity, making direct substitution scientifically unsound without experimental verification.

Quantitative Differentiation Evidence for CAS 872843-79-3 Relative to Closest Structural Analogs


Proteasome Inhibitory Activity: CAS 872843-79-3 vs. Closest Characterized Analog ZINC09518833

No direct proteasome inhibition data exist for CAS 872843-79-3. The closest evidence comes from ZINC09518833 (CAS 893983-51-2), a structural analog differing only in the C3 amide substituent (N-(2,3-dihydro-1,4-benzodioxin-6-yl) vs. N-isopropyl). ZINC09518833 inhibits the proteasome with an IC50 of 12.4 µM and binds both primed and nonprimed sites [1]. This is the only quantitative proteasome activity anchor available for this scaffold. The N-isopropyl substituent on CAS 872843-79-3 is sterically smaller and lacks the hydrogen-bonding capacity of the benzodioxin group, which may alter binding affinity and site selectivity; however, no experimental data quantifies this difference.

Proteasome Inhibition Multiple Myeloma Nonpeptidic Inhibitors

Pancreatic Lipase Inhibition: Off-Target Risk Assessment for CAS 872843-79-3 vs. Indolyl Oxoacetamide Series

A series of indolyl oxoacetamides (compounds 7a-f and 8a-f) were evaluated for pancreatic lipase inhibitory activity. The most potent analog, 8d, exhibited an IC50 of 4.53 µM, and 8c showed an IC50 of 5.12 µM, both with reversible competitive inhibition comparable to orlistat (IC50 = 0.99 µM) [1]. These compounds share the indol-3-yl-oxoacetamide core with CAS 872843-79-3 but have different N1 and C3 substituents. No data exist for CAS 872843-79-3 in this assay.

Pancreatic Lipase Off-Target Selectivity Obesity

CB2 Cannabinoid Receptor Selectivity: Structural Determinants Differentiating CAS 872843-79-3 from Potent CB2 Ligands

Fluorinated indol-3-yl-oxoacetamide derivative 8 (exact structure differs from CAS 872843-79-3 by having a fluorinated N1-alkyl chain and an adamantyl C2 substituent) is a potent and selective CB2 ligand with Ki = 6.2 nM [1]. This demonstrates that the indol-3-yl-oxoacetamide scaffold can be tuned for cannabinoid receptor binding. CAS 872843-79-3 lacks the fluorinated alkyl chain and adamantyl group critical for CB2 potency and selectivity in this series. The N1-diethylamino-oxoethyl substituent and N-isopropyl amide may direct the molecule away from CB2 and toward other targets such as the proteasome.

CB2 Receptor Cannabinoid Selectivity

Comparison of Physicochemical and Drug-Likeness Properties: CAS 872843-79-3 vs. ZINC09518833

Physicochemical profiling of CAS 872843-79-3 yields MW = 343.43 g/mol, clogP = 1.73, TPSA = 76.12 Ų, and 8 rotatable bonds, complying with all Lipinski Rule of 5 criteria . In comparison, ZINC09518833 (CAS 893983-51-2) has MW = 435.47 g/mol, higher TPSA, and a bulkier C3 substituent, predicted to reduce membrane permeability relative to CAS 872843-79-3. The smaller N-isopropyl group on CAS 872843-79-3 reduces steric bulk and may improve passive permeability compared to the benzodioxin-containing analog, though no experimental permeability data (e.g., PAMPA or Caco-2) are available for either compound.

Drug-Likeness Physicochemical Properties ADME

Recommended Research Application Scenarios for CAS 872843-79-3 Based on Available Evidence


Nonpeptidic Proteasome Inhibitor Lead Optimization

Based on the proteasome inhibitory activity of the closest analog ZINC09518833 (IC50 = 12.4 µM) [1], CAS 872843-79-3 is best positioned as a starting scaffold for structure-activity relationship (SAR) studies targeting the proteasome. The smaller N-isopropyl substituent offers a distinct steric and electronic profile compared to the benzodioxin group of ZINC09518833, potentially enabling exploration of different binding modes at the primed and nonprimed sites. Researchers should request or generate head-to-head proteasome inhibition data (IC50) and binding site characterization before committing to large-scale procurement.

Selectivity Profiling Against Pancreatic Lipase

Given that structurally related indolyl oxoacetamides (8c, 8d) inhibit pancreatic lipase with IC50 values of 4.53–5.12 µM [2], CAS 872843-79-3 should be counter-screened against this enzyme to establish selectivity. This is critical for any proteasome-targeted development program, as unintended lipase inhibition would represent a significant off-target liability. Procurement should be conditional on the vendor providing or agreeing to generate this counter-screen data.

Cellular Permeability and ADME Benchmarking

With a lower molecular weight (343.43 vs. 435.47 g/mol) and predicted lower TPSA than ZINC09518833 , CAS 872843-79-3 is predicted to have superior passive membrane permeability. This makes it a candidate for intracellular target engagement studies where cell penetration is rate-limiting. Researchers should prioritize this compound over bulkier analogs when cellular permeability is a primary selection criterion, while noting that experimental permeability data (PAMPA or Caco-2) are not yet available.

CB2 Counter-Screening Exclusion Panel

The absence of the fluorinated alkyl chain and adamantyl group that confer high CB2 potency (Ki = 6.2 nM) in related indol-3-yl-oxoacetamides [3] suggests CAS 872843-79-3 is structurally excluded from strong CB2 binding. This makes it a suitable candidate for proteasome or other non-cannabinoid target programs where CB2 activity would be an undesired off-target effect. Confirmatory CB2 binding data should be requested from the supplier.

Quote Request

Request a Quote for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.